Lewis X Tetrasaccharide vs. Sialyl Lewis X Tetrasaccharide: Differential Lectin Selectivity for DC-SIGN Versus E-Selectin
Lewis X tetrasaccharide demonstrates selective binding to DC-SIGN while exhibiting negligible interaction with Langerin and no measurable affinity for E-selectin in the absence of sialylation. In contrast, Sialyl Lewis X tetrasaccharide binds E-selectin with an IC50 of 750 ± 20 μM in competitive ELISA assays [1] and also interacts with Langerin [2]. The non-sialylated Lewis X core therefore provides a clean, orthogonal tool for DC-SIGN studies without confounding E-selectin or Langerin signals. The SPR-determined DC-SIGN affinity of Lewis X serves as the benchmark reference value (KD similar to natural ligand LeX) against which synthetic fucosylamide mimetics are evaluated [2].
| Evidence Dimension | Binding specificity (DC-SIGN vs. Langerin vs. E-selectin) |
|---|---|
| Target Compound Data | DC-SIGN: KD similar to natural ligand LeX (SPR); Langerin: only weak interaction; E-selectin: no measurable inhibition at concentrations up to 1 mM |
| Comparator Or Baseline | Sialyl Lewis X: E-selectin IC50 = 750 ± 20 μM; binds both DC-SIGN and Langerin |
| Quantified Difference | Qualitative binding difference: LeX is DC-SIGN-selective; sLeX is promiscuous across DC-SIGN, Langerin, and E-selectin |
| Conditions | SPR assay for DC-SIGN/Langerin; competitive ELISA with immobilized E-selectin-Ig fusion protein |
Why This Matters
For users developing DC-SIGN-targeted assays or inhibitors, Lewis X tetrasaccharide provides the only clean baseline ligand that avoids cross-reactivity with E-selectin and Langerin, enabling unambiguous interpretation of binding data.
- [1] Nelson RM, et al. Higher-affinity oligosaccharide ligands for E-selectin. Journal of Clinical Investigation. 1993. Solution-phase sLex tetrasaccharide blocked this interaction by 50% at a concentration of 750 +/- 20 microM (IC50). View Source
- [2] Andreini M, et al. Second generation of fucose-based DC-SIGN ligands: Affinity improvement and specificity versus Langerin. Royal Society of Chemistry. 2011. Their DC-SIGN affinity was tested by SPR and found to be similar to that of the natural ligand Lewis-X (LeX). The compounds were also found to be selective for DC-SIGN and to interact only weakly with Langerin. View Source
